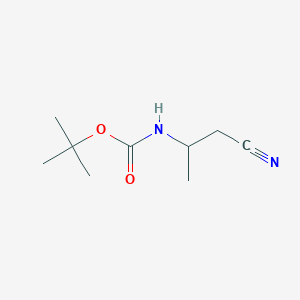

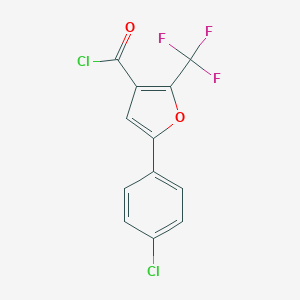

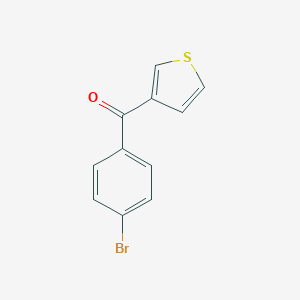

![molecular formula C9H11N3S B069423 N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine CAS No. 176102-09-3](/img/structure/B69423.png)

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine (MMB-CHMINACA) is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-3-carboxamides and is structurally related to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA. MMB-CHMINACA has been found in several herbal smoking blends and is sold online as a legal high. It is important to study the synthesis, mechanism of action, and physiological effects of MMB-CHMINACA to better understand its potential risks and benefits.

Wirkmechanismus

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine acts as a potent agonist at the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor leads to the release of dopamine, a neurotransmitter that is associated with pleasure and reward. N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine also has some affinity for the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of inflammation.

Biochemische Und Physiologische Effekte

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which can lead to cardiovascular complications. It has also been shown to impair lung function and cause respiratory distress. N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has been found to have a high potential for abuse and dependence, and its use has been associated with a range of adverse effects including psychosis, seizures, and renal failure.

Vorteile Und Einschränkungen Für Laborexperimente

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has several advantages for use in laboratory experiments. It is easy to synthesize and has a high potency, which allows for accurate dosing and reproducible results. However, N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has several limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. It also has a high potential for toxicity and can cause harm to laboratory animals if not used carefully.

Zukünftige Richtungen

There are several future directions for research on N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the psychoactive effects of N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine. Additionally, future research could focus on the long-term effects of N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine use on the brain and other organs. Finally, more research is needed to understand the risks and benefits of N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine and other synthetic cannabinoids for human use.

Synthesemethoden

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine can be synthesized using a variety of methods including the reaction of 2-(methylthio)aniline with methyl 3-(1-naphthoyl)indole-2-carboxylate in the presence of a Lewis acid catalyst. The resulting product is then treated with N-methylformamide to yield N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine. Other methods involve the use of different reagents and catalysts, but the basic steps involve the coupling of an indole or indazole derivative with a naphthoyl derivative followed by N-methylation.

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has been used in several scientific studies to investigate its pharmacological properties. One study found that N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Another study found that N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has a potent analgesic effect in mice, indicating its potential as a pain reliever. N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has also been used in studies investigating the effects of synthetic cannabinoids on the cardiovascular system and the respiratory system.

Eigenschaften

CAS-Nummer |

176102-09-3 |

|---|---|

Produktname |

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine |

Molekularformel |

C9H11N3S |

Molekulargewicht |

193.27 g/mol |

IUPAC-Name |

N-methyl-2-methylsulfanylbenzimidazol-1-amine |

InChI |

InChI=1S/C9H11N3S/c1-10-12-8-6-4-3-5-7(8)11-9(12)13-2/h3-6,10H,1-2H3 |

InChI-Schlüssel |

FZEFLYBZCFEREN-UHFFFAOYSA-N |

SMILES |

CNN1C2=CC=CC=C2N=C1SC |

Kanonische SMILES |

CNN1C2=CC=CC=C2N=C1SC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

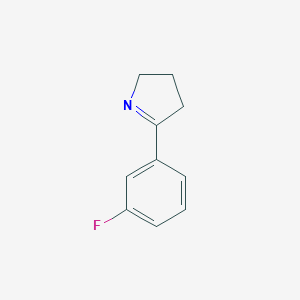

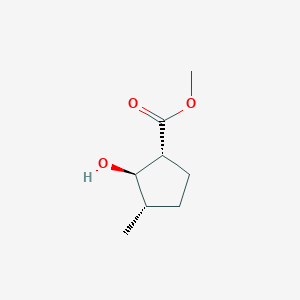

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)

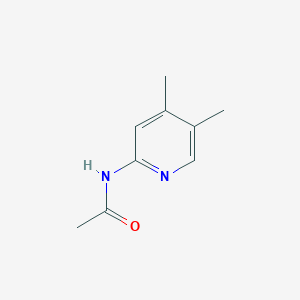

![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)